![molecular formula C23H24N2O4 B2912886 3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one CAS No. 682346-27-6](/img/structure/B2912886.png)
3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one” is a chemical compound that has attracted significant attention. It is related to dimethyl piperazine and has a molecular formula of C23H24N2O4.
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . The molecular weight of the compound is 392.455.Wissenschaftliche Forschungsanwendungen
GPR55 Agonist
This compound, also known as ML184 , is a selective G-protein coupled receptor GPR55 (LPIR1) agonist . It has an EC50 of 0.26 μM, making it significantly more potent than other compounds towards GPR35 & CB1/2 by cell-based βarr2 recruitment assay .
Antagonist Properties
In addition to its agonist properties, ML184 also exhibits antagonist properties. It has an IC50 of 15.1, 21.8, >32 μM, respectively, against CB2, CB1, GPR35 .
ERK1/2 Phosphorylation
ML184 is known to stimulate cellular ERK1/2 phosphorylation . This is particularly significant in GPR55E- & βarr2-GFP-expressing U2OS cells .
PKCβII Translocation
The compound is at least 10-times more potent than CID1792197 or CID1172084 (ML185) in inducing PKCβII translocation . This is observed in GPR55E- & PKCβII-GFP-expressing HEK293 cells .
Neural Stem Cell Proliferation
ML184 has been found to increase the proliferation of neural stem cells . This could have significant implications for research into neurodegenerative diseases and brain injuries.
Promotion of Neuronal Differentiation
In addition to promoting neural stem cell proliferation, ML184 also promotes neuronal differentiation in vitro . This could be particularly useful in the development of treatments for conditions such as Parkinson’s disease and multiple sclerosis.
Wirkmechanismus
Target of Action
The primary target of SMR000092893 is the G-protein coupled receptor GPR55 (LPIR1) . GPR55 is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes.
Mode of Action
SMR000092893 acts as a selective agonist for the GPR55 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, SMR000092893 binds to the GPR55 receptor, activating it .
Biochemical Pathways
Upon activation of the GPR55 receptor by SMR000092893, a series of biochemical reactions are triggered. These reactions can lead to various downstream effects, such as the stimulation of cellular ERK1/2 phosphorylation . ERK1/2 is a key player in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation, differentiation, and cell cycle progression.
Result of Action
The activation of the GPR55 receptor by SMR000092893 can lead to various molecular and cellular effects. For instance, it can stimulate cellular ERK1/2 phosphorylation , which can influence cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-8-19(16(2)13-15)24-9-11-25(12-10-24)22(26)18-14-17-5-4-6-20(28-3)21(17)29-23(18)27/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMLBNIERGFFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.